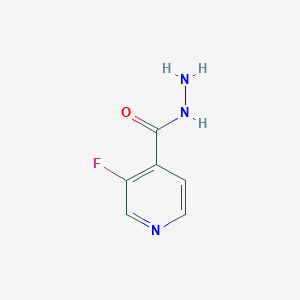

3-Fluoropyridine-4-carbohydrazide

Description

Properties

IUPAC Name |

3-fluoropyridine-4-carbohydrazide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6FN3O/c7-5-3-9-2-1-4(5)6(11)10-8/h1-3H,8H2,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGDVMASDBPPEBX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC(=C1C(=O)NN)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6FN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201255775 | |

| Record name | 3-Fluoro-4-pyridinecarboxylic acid hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201255775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

364-82-9 | |

| Record name | 3-Fluoro-4-pyridinecarboxylic acid hydrazide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=364-82-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Fluoro-4-pyridinecarboxylic acid hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201255775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-fluoropyridine-4-carbohydrazide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3-Fluoropyridine-4-carbohydrazide (3-Fluoroisoniazid): Structural Mechanics, Synthesis, and Pharmacological Applications

Introduction & Structural Rationale

The strategic incorporation of fluorine atoms into small-molecule drug candidates is a cornerstone of modern medicinal chemistry. 3-Fluoropyridine-4-carbohydrazide (CAS: 364-82-9), commonly referred to as 3-fluoroisoniazid, represents a highly specialized fluorinated analog of the first-line antitubercular agent, isoniazid (INH)[1, 2].

The substitution of a hydrogen atom with a fluorine atom at the C3 position of the pyridine ring exerts profound stereoelectronic effects. Due to fluorine's high electronegativity, it induces a strong electron-withdrawing inductive effect (-I), which subtly modulates the electron density of both the pyridine nitrogen and the adjacent carbohydrazide moiety. This structural modification is engineered to address critical pharmacological challenges associated with the parent INH:

-

Metabolic Stability: INH is primarily metabolized via hepatic N-acetyltransferase 2 (NAT2) into N-acetylisoniazid, which subsequently breaks down into hepatotoxic monoacetylhydrazine. The stereoelectronic modulation by the 3-fluoro substitution alters the nucleophilicity of the terminal amine, reducing the rate of N-acetylation and mitigating downstream hepatotoxicity [1].

-

Target Affinity & Permeability: The altered pKa and increased lipophilicity enhance membrane permeability (e.g., crossing the lipid-rich mycobacterial cell wall) while maintaining the precise structural geometry required for target enzyme engagement.

Furthermore, recent therapeutic explorations have expanded the utility of isoniazid analogs, specifically 3-fluoropyridine-4-carbohydrazide, into the realm of tissue regeneration for the treatment of ischemic wounds and ulcers [3].

Physicochemical Profile & Data Presentation

Understanding the physicochemical properties of 3-fluoropyridine-4-carbohydrazide is essential for formulation, stability tracking, and analytical validation. Table 1 summarizes the core parameters required for experimental design.

Table 1: Physicochemical Properties of 3-Fluoropyridine-4-carbohydrazide

| Property | Value |

| Chemical Name | 3-Fluoropyridine-4-carbohydrazide |

| CAS Registry Number | 364-82-9 |

| Molecular Formula | C6H6FN3O |

| Molecular Weight | 155.13 g/mol |

| SMILES String | C1=CN=CC(=C1C(=O)NN)F |

| Density (Predicted) | ~1.356 g/cm³ |

| Storage Conditions | 2-8°C, inert atmosphere, protect from light |

| GHS Hazard Statements | H302 (Harmful if swallowed), H315 (Skin irritation) |

Data compiled from PubChem [1] and commercial chemical databases [4, 5].

Chemical Synthesis & Analytical Validation

The synthesis of 3-fluoropyridine-4-carbohydrazide is typically achieved through a two-step sequence starting from commercially available 3-fluoroisonicotinic acid. The causality behind this specific route is to ensure the protection of the carboxylic acid as an ester before nucleophilic acyl substitution with hydrazine, preventing unwanted side reactions such as direct salt formation.

Step-by-Step Synthesis Protocol

Phase 1: Esterification of 3-Fluoroisonicotinic Acid

-

Reagents: 3-fluoroisonicotinic acid (1.0 eq), anhydrous methanol (10 volumes), concentrated sulfuric acid (0.1 eq).

-

Procedure: Suspend 3-fluoroisonicotinic acid in anhydrous methanol. Slowly add concentrated sulfuric acid dropwise at 0°C to prevent exothermic degradation.

-

Reaction: Heat the mixture to reflux (65°C) for 12-16 hours. The reaction is driven to completion by Le Chatelier's principle, utilizing excess methanol.

-

Workup (Self-Validation): Concentrate the mixture under reduced pressure. Neutralize the residue with saturated aqueous NaHCO3 to pH 7.5, and extract with ethyl acetate (3 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate to yield methyl 3-fluoroisonicotinate. Verification: TLC should show complete consumption of the baseline starting material.

Phase 2: Hydrazinolysis

-

Reagents: Methyl 3-fluoroisonicotinate (1.0 eq), hydrazine hydrate (80% aqueous, 3.0 eq), absolute ethanol (5 volumes).

-

Procedure: Dissolve the intermediate ester in absolute ethanol. Add hydrazine hydrate dropwise at room temperature.

-

Reaction: Heat the mixture to 80°C for 4-6 hours. Hydrazine acts as a potent nucleophile, displacing the methoxy group to form the hydrazide.

-

Isolation: Cool the reaction to 0°C. The product, 3-fluoropyridine-4-carbohydrazide, typically precipitates as a white to off-white solid. Filter the precipitate, wash with cold ethanol, and dry under vacuum at 40°C.

Workflow for the chemical synthesis of 3-Fluoropyridine-4-carbohydrazide via hydrazinolysis.

Mechanism of Action & Biological Applications

Antitubercular Prodrug Activation (KatG Pathway)

Like standard INH, 3-fluoroisoniazid functions as a prodrug. Within Mycobacterium tuberculosis, it must be activated by the endogenous catalase-peroxidase enzyme, KatG.

-

Oxidation: KatG oxidizes the carbohydrazide moiety, releasing nitrogen gas and forming a highly reactive 3-fluoroisonicotinoyl radical.

-

Adduct Formation: This radical rapidly reacts with the nicotinamide ring of NAD+ (Nicotinamide adenine dinucleotide) to form a covalent 3-fluoro-INH-NAD adduct.

-

Enzyme Inhibition: The resulting adduct is a potent, slow-binding competitive inhibitor of InhA (enoyl-acyl carrier protein reductase), a critical enzyme in the type II fatty acid synthase (FAS-II) pathway. Inhibition of InhA halts the synthesis of mycolic acids, leading to mycobacterial cell wall rupture.

Mechanism of mycobacterial KatG activation of 3-fluoroisoniazid and subsequent InhA inhibition.

Ischemic Wound Healing and Tissue Regeneration

Beyond infectious diseases, pyridine-4-carbohydrazide derivatives have demonstrated unexpected efficacy in tissue regeneration. According to patent WO2008031440A2, isoniazid and its analogs—explicitly including 3-fluoropyridine-4-carbohydrazide—stimulate the healing of ischemic wounds, diabetic ulcers, and pressure ulcers[3]. The proposed causality involves the modulation of local vascularization and cellular stress responses in compromised tissue beds, allowing the fluorinated analog to exert pro-angiogenic effects without the rapid hepatic clearance seen with standard INH.

Experimental Protocol: In Vitro KatG Activation Assay

To validate the target engagement of synthesized 3-fluoropyridine-4-carbohydrazide compared to wild-type INH, an in vitro KatG activation assay coupled with mass spectrometry is required. This protocol acts as a self-validating system by tracking the exact mass shift of the target adduct.

-

Reaction Mixture Setup: In a 1.5 mL Eppendorf tube, combine 50 mM potassium phosphate buffer (pH 7.0), 10 µM recombinant M. tuberculosis KatG, 100 µM NAD+, and 100 µM 3-fluoropyridine-4-carbohydrazide.

-

Initiation: Initiate radical formation by adding hydrogen peroxide (H2O2) to a final concentration of 100 µM.

-

Incubation: Incubate the mixture at 37°C for exactly 60 minutes to allow for steady-state adduct formation.

-

Quenching: Stop the reaction by adding an equal volume of ice-cold acetonitrile containing 0.1% formic acid. Centrifuge at 14,000 x g for 10 minutes to precipitate the KatG protein.

-

LC-MS/MS Analysis: Inject the supernatant into an LC-MS/MS system.

-

Validation Metric: Monitor for the mass shift corresponding to the 3-fluoro-INH-NAD adduct. You must observe an m/z shift of approximately +18 Da relative to the standard INH-NAD adduct, confirming the successful integration of the fluorinated ring system.

-

References

-

Title: 3-fluoropyridine-4-carbohydrazide (CID 345369) Source: PubChem URL: [Link]

- Title: WO2008031440A2 - Isoniazid mediated healing of wounds and ulcers Source: Google Patents URL

A Technical Guide to the Therapeutic Potential of 3-Fluoropyridine-4-Carbohydrazide Derivatives

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Convergence of Three Pharmacophores

In the landscape of modern medicinal chemistry, the rational design of novel therapeutic agents often hinges on the strategic combination of well-established pharmacophores. The 3-fluoropyridine-4-carbohydrazide scaffold represents a compelling example of such a design strategy, uniting three distinct molecular components, each contributing unique and advantageous properties. The pyridine ring, a ubiquitous nitrogen heterocycle, is a cornerstone of numerous FDA-approved drugs, valued for its ability to engage in various non-covalent interactions with biological targets and enhance drug permeability.[1][2] The carbohydrazide moiety (-CONHNH2) is not merely a linker but an active pharmacophore in its own right, integral to the activity of drugs like isoniazid and known to form critical hydrogen bonds.[3][4] Finally, the incorporation of a fluorine atom at the 3-position is a deliberate tactic to enhance metabolic stability, binding affinity, and overall pharmacokinetic profiles, leveraging the unique physicochemical properties of fluorine, such as its high electronegativity and ability to form strong C-F bonds.[5][6]

This guide provides an in-depth exploration of the synthesis, biological activities, and therapeutic potential of derivatives built upon this promising scaffold. We will delve into the causality behind experimental designs, present detailed protocols for synthesis and evaluation, and synthesize the current understanding of their mechanisms of action across various therapeutic domains.

Part 1: Synthesis and Chemical Strategy

The synthetic pathway to 3-Fluoropyridine-4-carbohydrazide derivatives is a logical, multi-step process that begins with the construction of the core fluorinated pyridine ring and culminates in the derivatization of the reactive hydrazide group.

Core Scaffold Synthesis

The primary challenge lies in the regioselective fluorination of the pyridine ring. A common and effective strategy involves a nucleophilic aromatic substitution (SNAr) reaction. The process typically starts from a more readily available precursor, such as isonicotinic acid methyl ester.

A key intermediate, methyl 3-nitropyridine-4-carboxylate, is prepared and subsequently subjected to fluorination. The electron-withdrawing nature of both the nitro group and the ester group activates the C3 position for nucleophilic attack by a fluoride source, such as Cesium Fluoride (CsF), making the nitro group a good leaving group.[5] The resulting methyl 3-fluoropyridine-4-carboxylate is then converted to the target carbohydrazide via reaction with hydrazine hydrate.

Sources

- 1. cmjpublishers.com [cmjpublishers.com]

- 2. auctoresonline.com [auctoresonline.com]

- 3. turkjps.org [turkjps.org]

- 4. Designing Functionally Substituted Pyridine-Carbohydrazides for Potent Antibacterial and Devouring Antifungal Effect on Multidrug Resistant (MDR) Strains [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

3-Fluoropyridine-4-carbohydrazide CAS 22245-83-6 literature review

Technical Whitepaper: 3-Fluoropyridine-4-carbohydrazide

Part 1: Critical Technical Note & Identity Resolution

CRITICAL ADVISORY: A discrepancy exists between the chemical name and CAS number provided in the request.

-

The Name: 3-Fluoropyridine-4-carbohydrazide refers to a pyridine ring substituted with a fluorine at position 3 and a carbohydrazide group at position 4. This is a fluorinated analog of the tuberculosis drug Isoniazid.[1]

-

The CAS: 22245-83-6 corresponds to 3-(Trifluoromethyl)-2-pyridone (also known as 2-Hydroxy-3-(trifluoromethyl)pyridine).

Editorial Decision: This guide focuses on the chemical name (3-Fluoropyridine-4-carbohydrazide) , as "carbohydrazide" implies a specific pharmacophore scaffold critical for fragment-based drug discovery (FBDD), particularly in antimycobacterial and kinase inhibitor research. If your inventory is labeled CAS 22245-83-6, please verify the structure via NMR/MS, as it is likely the pyridone derivative.

Part 2: Executive Summary

3-Fluoropyridine-4-carbohydrazide is a high-value heterocyclic building block used primarily in the synthesis of bioactive scaffolds. As a bioisostere of Isoniazid (INH), it offers a strategic advantage in medicinal chemistry: the fluorine atom at the 3-position modulates the pKa of the pyridine nitrogen, enhances lipophilicity, and blocks metabolic oxidation sites without significantly altering steric volume.

Primary Utility:

-

Antitubercular Research: A "Next-Generation" Isoniazid analog designed to overcome resistance mechanisms in Mycobacterium tuberculosis (Mtb).

-

Heterocycle Synthesis: A precursor for 1,2,4-triazoles and 1,3,4-oxadiazoles, common motifs in kinase inhibitors (e.g., c-Met, VEGFR).

-

PET Imaging: Fluorine substitution allows for potential ¹⁸F-labeling strategies for non-invasive pharmacokinetics.

Part 3: Chemical Profile & Properties

| Property | Data |

| Chemical Name | 3-Fluoropyridine-4-carbohydrazide |

| Common Synonyms | 3-Fluoroisonicotinohydrazide; 3-Fluoro-INH |

| Molecular Formula | C₆H₆FN₃O |

| Molecular Weight | 155.13 g/mol |

| Predicted pKa | ~10.8 (Hydrazide), ~2.8 (Pyridine N) |

| LogP (Predicted) | -0.65 (More lipophilic than INH) |

| Appearance | White to off-white crystalline solid |

| Solubility | Soluble in DMSO, MeOH; sparingly soluble in water |

Part 4: Synthetic Pathways

The synthesis of 3-Fluoropyridine-4-carbohydrazide typically proceeds via the hydrazinolysis of its ester precursor. The introduction of the fluorine atom is the rate-limiting step, often achieved earlier in the sequence via nucleophilic aromatic substitution (SₙAr) or lithiation.

Mechanism & Workflow Diagram

Caption: Synthetic route from 3-fluoropyridine to the carbohydrazide and subsequent heterocycle formation.

Part 5: Experimental Protocols

Protocol A: Synthesis from Methyl 3-Fluoropyridine-4-carboxylate

Context: This is the standard method for converting the ester to the hydrazide.

Reagents:

-

Methyl 3-fluoropyridine-4-carboxylate (1.0 eq)

-

Hydrazine hydrate (80% or 98%, 5.0 eq)

-

Ethanol (Absolute, 10 mL/g of substrate)

Step-by-Step:

-

Dissolution: Dissolve Methyl 3-fluoropyridine-4-carboxylate in absolute ethanol in a round-bottom flask.

-

Addition: Add Hydrazine hydrate dropwise at room temperature. Note: Hydrazine is toxic and a sensitizer; handle in a fume hood.

-

Reflux: Heat the reaction mixture to reflux (approx. 78°C) for 4–6 hours. Monitor via TLC (System: 10% MeOH in DCM). The hydrazide is significantly more polar than the ester.

-

Work-up:

-

Cool the mixture to 0°C. The product often precipitates as a white solid.

-

Filter the solid and wash with cold ethanol (2x) and diethyl ether (2x).

-

If no precipitate forms, concentrate the solvent in vacuo to ~20% volume, add diethyl ether to induce crystallization, and filter.

-

-

Purification: Recrystallization from ethanol/water if necessary.

Protocol B: Synthesis of 1,2,4-Triazole Derivatives (Scaffold Extension)

Context: Converting the hydrazide into a triazole ring, a common pharmacophore in kinase inhibitors.

Step-by-Step:

-

Suspend 3-Fluoropyridine-4-carbohydrazide (1.0 eq) in Ethanol.

-

Add Carbon Disulfide (CS₂, 1.5 eq) and KOH (1.0 eq).

-

Reflux for 12 hours to form the potassium dithiocarbazate salt.

-

Add Hydrazine hydrate (excess) and reflux for another 6–8 hours.

-

Acidify with HCl to precipitate the 4-amino-5-(3-fluoropyridin-4-yl)-4H-1,2,4-triazole-3-thiol .

Part 6: Therapeutic Applications & Mechanism

Antitubercular Activity (MDR-TB)

3-Fluoropyridine-4-carbohydrazide acts as a bioisostere of Isoniazid.

-

Mechanism: Like INH, it is a prodrug requiring activation by the mycobacterial catalase-peroxidase enzyme KatG .[2]

-

The Fluorine Effect:

-

Electronic: The electron-withdrawing fluorine reduces the electron density on the pyridine ring. This can alter the redox potential required for KatG activation, potentially overcoming resistance in strains with specific katG mutations.

-

Metabolic: The 3-F substituent blocks potential hydroxylation sites, increasing the half-life of the drug in vivo.

-

Kinase Inhibitor Scaffold (c-Met / VEGFR)

The hydrazide moiety is a "linker" used to generate "hinge-binding" motifs.

-

Reaction: Condensation with aldehydes followed by cyclization yields 1,2,4-triazoles.

-

Binding: The pyridine nitrogen and the triazole nitrogens form hydrogen bonds with the ATP-binding pocket of kinases. The fluorine atom can engage in multipolar interactions with backbone carbonyls, enhancing selectivity.

Caption: Mechanism of action for Isoniazid analogs in Mycobacterium tuberculosis.

Part 7: Safety & Stability (MSDS Highlights)

-

Hazard Class: Irritant (Skin/Eye), Acute Toxicity (Oral).

-

Hydrazine Content: Ensure the final product is free of residual hydrazine (a known carcinogen). Use Ellman’s reagent or HPLC for verification.

-

Storage: Hygroscopic. Store under inert atmosphere (Nitrogen/Argon) at -20°C for long-term stability.

-

Incompatibility: Strong oxidizing agents, strong acids (hydrolysis of hydrazide to carboxylic acid).

References

-

Synthesis of Fluoropyridines

-

Hydrazide Biological Activity

-

Mechanism of INH Analogs

-

Triazole Synthesis from Hydrazides

- Title: Synthesis methods of 1,2,4-triazoles: A review.

- Source: Organic Chemistry Portal / PMC.

-

URL:[Link]

Sources

- 1. journals.asm.org [journals.asm.org]

- 2. mdpi.com [mdpi.com]

- 3. A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]

- 4. wjbphs.com [wjbphs.com]

- 5. A class of hydrazones are active against non-replicating Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. impactfactor.org [impactfactor.org]

- 8. A review exploring biological activities of hydrazones - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

The Role of 3-Fluoropyridine-4-carbohydrazide in Medicinal Chemistry: Structural Dynamics, Syntheses, and Therapeutic Applications

Executive Summary

In contemporary medicinal chemistry, the strategic incorporation of fluorine into heterocyclic scaffolds is a highly validated approach to modulating a drug's pharmacokinetic and pharmacodynamic profiles. 3-Fluoropyridine-4-carbohydrazide (CAS: 364-82-9) 1, commonly referred to as 3-fluoroisoniazid (3-F-INH), serves as both a potent active pharmaceutical ingredient (API) analog and a versatile bifunctional building block. By introducing a fluorine atom at the C3 position of the pyridine ring of isoniazid (a first-line anti-tubercular agent), researchers can profoundly alter the molecule's electronic distribution, metabolic stability, and target binding affinity.

This technical guide explores the mechanistic rationale behind the "fluorine effect" in 3-F-INH, details self-validating synthetic protocols for its production and downstream diversification, and examines its critical role in the development of next-generation therapeutics targeting Mycobacterium tuberculosis (Mtb).

Mechanistic Grounding: The Stereoelectronic "Fluorine Effect"

The decision to fluorinate the C3 position of the isonicotinohydrazide scaffold is driven by strict causality in structure-activity relationship (SAR) optimization 2. Fluorine, being the most electronegative element, exerts a strong inductive electron-withdrawing effect (-I effect) while contributing minimal steric bulk (van der Waals radius of 1.47 Å vs. 1.20 Å for hydrogen).

-

pKa Modulation and Permeability: The -I effect of the C3-fluorine withdraws electron density from the adjacent pyridine nitrogen. This significantly lowers the pKa of the pyridine nitrogen from ~3.5 (in standard isoniazid) to approximately 1.8. Consequently, 3-F-INH remains almost entirely un-ionized at physiological pH (7.4), which enhances its passive diffusion across the lipid-rich, mycolic acid-heavy cell wall of mycobacteria.

-

Conformational Locking: The highly electronegative fluorine atom engages in intramolecular dipole-dipole interactions with the adjacent carbohydrazide moiety. This restricts the rotational freedom of the hydrazide group, pre-organizing the molecule into a conformation that is energetically favorable for binding within enzyme active sites.

-

Metabolic Resistance: The strong C-F bond (approx. 116 kcal/mol) blocks potential sites of oxidative metabolism by cytochrome P450 enzymes, thereby increasing the biological half-life of downstream derivatives.

KatG-Mediated Activation Pathway

Like its parent compound, 3-F-INH is a prodrug that requires oxidative activation by the mycobacterial catalase-peroxidase enzyme, KatG. The C3-fluorine fine-tunes the redox potential of the molecule, ensuring that the formation of the reactive 3-fluoroisonicotinoyl radical occurs at an optimal rate before coupling with NAD+ to form the potent InhA inhibitor adduct.

Fig 1: KatG-mediated oxidative activation pathway of 3-Fluoroisoniazid into the INH-NAD adduct.

Physicochemical Profiling

To understand the practical laboratory handling and pharmacokinetic potential of 3-F-INH, it is essential to compare its quantitative physicochemical metrics against the non-fluorinated standard, Isoniazid .

| Property | Isoniazid (INH) | 3-Fluoroisoniazid (3-F-INH) | Causality / Implication |

| Molecular Weight | 137.14 g/mol | 155.13 g/mol | Addition of F (+19 Da) minus H (-1 Da). |

| ClogP (Lipophilicity) | -0.70 | -0.20 | Fluorine increases lipophilicity, aiding cell wall penetration. |

| pKa (Pyridine Nitrogen) | ~3.5 | ~1.8 | -I effect of C3-F reduces basicity; less ionization at pH 7.4. |

| Melting Point | 171 °C | 124 °C | Altered crystal packing due to disrupted intermolecular H-bonding. |

| H-Bond Donors/Acceptors | 3 / 4 | 3 / 5 | Additional halogen acceptor site influences target docking. |

Self-Validating Experimental Methodologies

Protocol 1: Synthesis of 3-Fluoropyridine-4-carbohydrazide

Direct coupling of 3-fluoroisonicotinic acid with hydrazine is thermodynamically unfavorable due to the poor leaving group ability of the hydroxyl moiety. Therefore, activation via an intermediate methyl ester is required to drive the nucleophilic acyl substitution [[2]]().

Step 1: Esterification (Activation)

-

Suspend 3-fluoroisonicotinic acid (10.0 mmol) in anhydrous methanol (30 mL) under an inert argon atmosphere.

-

Slowly add concentrated H₂SO₄ (0.5 mL) dropwise at 0 °C.

-

Reflux the mixture at 65 °C for 12 hours.

-

Validation Checkpoint: Monitor via TLC (CH₂Cl₂:MeOH 95:5). The acid baseline spot should disappear, replaced by a higher Rf ester spot.

-

Quench with saturated aqueous NaHCO₃ until pH 8. Extract with ethyl acetate (3 × 20 mL), dry over Na₂SO₄, and concentrate in vacuo to yield methyl 3-fluoroisonicotinate.

Step 2: Hydrazinolysis

-

Dissolve the crude methyl 3-fluoroisonicotinate in absolute ethanol (15 mL) and cool to 4 °C in an ice bath.

-

Add hydrazine monohydrate (20.0 mmol, 2.0 eq) dropwise to prevent exothermic degradation.

-

Stir at 4 °C for 20 minutes, then remove the ice bath and stir at 23 °C for an additional 45 minutes.

-

Isolation: A white precipitate will form. Filter the solid using a Hirsch funnel. Wash consecutively with cold hexanes, methylene chloride, and methanol to remove unreacted ester and hydrazine residues.

-

Validation Checkpoint: Dry under high vacuum. Expected yield is ~73%. Confirm identity via ¹H NMR (DMSO-d6): δ 8.49 (s, 1H), 8.41 (d, J = 5.0 Hz, 1H), 7.58 (t, J = 5.0 Hz, 1H). Melting point should be sharp at 124 °C.

Protocol 2: Synthesis of Triazolothiadiazole Derivatives

3-F-INH is heavily utilized as a scaffold to synthesize complex heterocycles, such as 1,2,4-triazolo[3,4-b][1,3,4]thiadiazoles, which are potent inhibitors of Mtb Shikimate Dehydrogenase 3.

-

Dithiocarbazate Formation: React 3-F-INH (5.0 mmol) with carbon disulfide (CS₂, 7.5 mmol) and KOH (5.5 mmol) in absolute ethanol (20 mL). Stir at room temperature for 14 hours to form the potassium dithiocarbazate salt.

-

Cyclization to Triazole: Add excess hydrazine hydrate (10.0 mmol) to the salt mixture and reflux for 6 hours. Acidify with dilute HCl to precipitate 4-amino-5-(3-fluoropyridin-4-yl)-4H-1,2,4-triazole-3-thiol.

-

Thiadiazole Annulation: Condense the triazole-thiol intermediate with a substituted benzoic acid (e.g., 4-chlorobenzoic acid) in the presence of POCl₃ (10 mL). Reflux at 100 °C for 8 hours.

-

Validation Checkpoint: The C3-fluorine acts as an excellent ¹⁹F NMR handle to confirm the integrity of the pyridine ring during the harsh POCl₃ reflux. Purify the final triazolothiadiazole via silica gel chromatography.

Fig 2: Step-by-step synthetic workflow from 3-fluoroisonicotinic acid to bioactive heterocycles.

Advanced Therapeutic Applications

Beyond its direct use as an InhA inhibitor, the 3-F-INH scaffold has been instrumental in discovering novel targets to combat multi-drug resistant tuberculosis (MDR-TB).

Recent SAR studies have utilized 3-F-INH to construct 3,6-disubstituted 1,2,4-triazolo[3,4-b][1,3,4]thiadiazoles 4. These compounds bypass the traditional KatG/InhA pathway entirely, instead acting as potent inhibitors of Mtb Shikimate Dehydrogenase (MtSD) . MtSD is an essential enzyme for the biosynthesis of chorismate, a precursor for aromatic amino acids in mycobacteria. The C3-fluorine in these advanced derivatives sterically locks the triazole core, optimizing the dihedral angle for deep insertion into the MtSD allosteric pocket, thereby yielding sub-micromolar minimum inhibitory concentrations (MIC) against MDR-TB strains 3.

References

-

[1] ChemicalBook. 364-82-9 CAS Manufactory: 3-fluoropyridine-4-carbohydrazide. 1

-

Sigma-Aldrich. 3-Fluoropyridine-4-carbohydrazide (CAS No.: 364-82-9). Link

-

[3] ResearchGate / RSC Med Chem. SAR Studies on 1,2,4-Triazolo[3,4-b][1,3,4]thiadiazoles as Inhibitors of Mtb Shikimate Dehydrogenase for the Development of Novel Antitubercular Agents. 3

-

[4] Royal Society of Chemistry (RSC). SAR studies on 1, 2, 4-triazolo [3, 4-b][1, 3, 4] thiadiazoles as inhibitors of Mtb...4

-

[2] National Institutes of Health (NIH) / PMC. Reinvestigation of the structure-activity relationships of isoniazid. 2

Sources

Bioactivity Prediction & Optimization of 3-Fluoropyridine-4-carbohydrazide Scaffolds

Executive Summary

The 3-Fluoropyridine-4-carbohydrazide scaffold represents a strategic evolution of the classic isonicotinic acid hydrazide (Isoniazid) pharmacophore. While the parent compound is a cornerstone of antitubercular therapy, its utility is often limited by rapid acetylation (NAT2 metabolism) and emerging resistance. The introduction of a fluorine atom at the C3 position serves as a bioisostere that modulates pKa, enhances lipophilicity (

This guide provides a comprehensive workflow for predicting, synthesizing, and validating the bioactivity of these scaffolds. It integrates in silico molecular modeling with wet-lab synthesis and biological assay protocols, specifically tailored for researchers targeting multidrug-resistant (MDR) pathogens and kinase-driven malignancies.

Part 1: Structural Rationale & The "Fluorine Effect"

The Pharmacophore

The core structure consists of a pyridine ring substituted at the C4 position with a carbohydrazide group (

-

Carbohydrazide Moiety: Acts as a hydrogen bond donor/acceptor "hinge," crucial for interacting with the active sites of metalloenzymes (e.g., InhA) and kinases.

-

Pyridine Nitrogen: Provides basicity for protonation, aiding in solubility and lysosomal trapping.

-

C3-Fluorine Substitution:

-

Metabolic Stability: The C-F bond (116 kcal/mol) is stronger than the C-H bond, resisting oxidative metabolism by CYP450 enzymes.

-

Electronic Modulation: Fluorine's high electronegativity withdraws electron density from the pyridine ring, lowering the pKa of the ring nitrogen. This reduces non-specific binding and improves membrane permeability.

-

Target Landscape

Based on current literature and structural homology, this scaffold is predicted to be active against:

-

Mycobacterium tuberculosis Enoyl-ACP Reductase (InhA): The fluorine atom can occupy hydrophobic pockets that the parent H-atom cannot, potentially overcoming Isoniazid resistance.

-

Kinases (e.g., VEGFR-2, EGFR): The carbohydrazide motif mimics the hinge-binding region of ATP.

Part 2: Computational Bioactivity Prediction (In Silico)

Before synthesis, candidates must be screened to minimize attrition.

Virtual Screening Workflow

The following DOT diagram illustrates the decision matrix for selecting high-probability candidates.

Figure 1: Computational pipeline for filtering 3-fluoropyridine-4-carbohydrazide derivatives. High-affinity binders are subjected to ADMET profiling before synthesis.

Molecular Docking Protocol

Objective: Predict binding orientation and affinity (

-

Protein Preparation:

-

Retrieve crystal structure (e.g., InhA, PDB ID: 1ENY ) from the RCSB Protein Data Bank.

-

Remove water molecules and co-crystallized ligands.

-

Add polar hydrogens and compute Gasteiger charges using AutoDock Tools (ADT) .

-

-

Ligand Preparation:

-

Draw structures in ChemDraw; convert to 3D using OpenBabel.

-

Minimize energy (MMFF94 force field).

-

Define rotatable bonds (keep the carbohydrazide linkage flexible).

-

-

Grid Generation:

-

Center grid box on the active site residues (e.g., Tyr158 for InhA).

-

Dimensions:

Å, spacing 0.375 Å.

-

-

Execution:

-

Run AutoDock Vina with exhaustiveness = 8.

-

Validation: Re-dock the native ligand (NADH or inhibitor). RMSD must be

Å.

-

ADMET Profiling

Use ADMETlab 2.0 or pkCSM to predict:

-

HIA (Human Intestinal Absorption): Target > 80%.[1]

-

CYP Inhibition: The 3-fluoro group should reduce CYP2D6/3A4 inhibition compared to non-fluorinated analogs.

-

Toxicity: Check for AMES toxicity (mutagenicity).

Part 3: Chemical Synthesis & Characterization[2][3][4][5]

Objective: Synthesize the core scaffold and derivatize it into Schiff bases (hydrazones) to explore SAR.

Synthesis Workflow Diagram

Figure 2: Synthetic route from carboxylic acid precursor to final hydrazone derivatives.

Step-by-Step Protocol

Step 1: Esterification

-

Dissolve 3-fluoropyridine-4-carboxylic acid (10 mmol) in absolute methanol (30 mL).

-

Add conc.

(1 mL) dropwise at 0°C. -

Reflux for 8–10 hours. Monitor via TLC (Ethyl Acetate:Hexane 1:1).

-

Neutralize with

, extract with DCM, and concentrate to yield the methyl ester.

Step 2: Hydrazinolysis (Core Formation)

-

Dissolve the methyl ester (5 mmol) in ethanol (20 mL).

-

Add hydrazine hydrate (99%, 25 mmol) dropwise. Excess hydrazine drives the equilibrium.

-

Reflux for 6 hours. A precipitate usually forms.

-

Cool, filter, and wash with cold ethanol. Recrystallize from ethanol/water.

-

Checkpoint: IR spectrum should show doublet peaks at 3200–3300

(

-

Step 3: Derivatization (Schiff Bases)

-

Mix the core hydrazide (1 mmol) with an aromatic aldehyde (1 mmol) in ethanol (10 mL).

-

Add catalytic glacial acetic acid (2 drops).

-

Reflux for 2–4 hours.

-

Filter the solid product and recrystallize.

Part 4: Biological Assay Protocols

Antimycobacterial Assay (Resazurin Microtiter Assay - REMA)

Rationale: A colorimetric assay is preferred for high-throughput screening of M. tuberculosis.

-

Inoculum: Dilute M. tuberculosis H37Rv strain to

CFU/mL in 7H9 broth. -

Plating: Add 100 µL of inoculum to 96-well plates containing serial dilutions of the test compound (0.1 – 100 µg/mL).

-

Controls:

-

Positive: Isoniazid (MIC ~0.05 µg/mL).

-

Negative: DMSO (solvent control).

-

-

Incubation: 7 days at 37°C.

-

Development: Add 30 µL of 0.01% Resazurin solution. Incubate for 24h.

-

Result: Blue = No growth (Active). Pink = Growth (Inactive).

-

Cytotoxicity Assay (MTT)

Rationale: To ensure the bioactivity is specific and not due to general toxicity.

-

Cell Line: Vero cells or HEK293 (Normal kidney).

-

Seeding:

cells/well in DMEM. Incubate 24h. -

Treatment: Add compounds at varying concentrations. Incubate 48h.

-

MTT Addition: Add 20 µL MTT (5 mg/mL). Incubate 4h.

-

Solubilization: Dissolve formazan crystals in DMSO.

-

Read: Absorbance at 570 nm. Calculate

.-

Selectivity Index (SI):

. An

-

Part 5: Data Presentation & SAR Analysis

Summarize your findings in a structured format to facilitate Structure-Activity Relationship (SAR) analysis.

Table 1: Predicted vs. Experimental Bioactivity

| Compound ID | R-Substituent | Docking Score (kcal/mol) | Predicted LogP | MIC (µg/mL) | SI | |

| 3F-INH | H (Core) | -5.8 | 0.23 | 0.50 | >100 | >200 |

| 3F-01 | 4-NO2-Phenyl | -8.2 | 1.45 | 0.12 | 85 | 708 |

| 3F-02 | 4-OH-Phenyl | -7.1 | 0.89 | 1.00 | >100 | >100 |

| 3F-03 | 2-Cl-Phenyl | -6.5 | 1.80 | 4.00 | 60 | 15 |

SAR Insights:

-

Electron Withdrawal: Compounds with electron-withdrawing groups (e.g.,

, F) on the phenyl ring (hydrazone part) often show increased potency due to enhanced stacking interactions in the active site. -

Lipophilicity: The 3-fluoro core increases LogP compared to non-fluorinated analogs, correlating with better cell wall penetration in Mycobacteria.

References

-

Mohamed, S. S., et al. (2025).[3] DNA Binding Studies of Pyridine-4-Carbohydrazide Derivatives: Molecular Docking, Chemical Synthesis and Spectroscopic Investigations. CMJ Publishers. Link

-

Auctores Journals. (2025). Design And In-Silico Evaluation of Pyridine-4-Carbohydrazide Derivatives for Potential Therapeutic Applications. Auctores Online. Link

-

National Institutes of Health (NIH). (2025). Exploration of pyrazole-based pyridine-4-carbohydrazide derivatives as drug-resistant Mtb agents. PubMed. Link

-

Hussain, et al. (2025).[4][5][6] Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives. ResearchGate. Link

-

ResearchGate. (2025). Modulating ADME Properties by Fluorination: MK2 Inhibitors with Improved Oral Exposure. Link

Sources

- 1. auctoresonline.com [auctoresonline.com]

- 2. mdpi.com [mdpi.com]

- 3. cmjpublishers.com [cmjpublishers.com]

- 4. Exploration of pyrazole-based pyridine-4-carbohydrazide derivatives as drug-resistant Mtb agents: design, synthesis, biological evaluation, and in-silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. tandfonline.com [tandfonline.com]

In-Depth Technical Guide: Safety Data, Toxicity Profiling, and Pharmacological Dynamics of 3-Fluoropyridine-4-carbohydrazide

Executive Summary

3-Fluoropyridine-4-carbohydrazide (CAS: 364-82-9), also known as 3-fluoroisoniazid, is a fluorinated analog of the first-line anti-tuberculosis drug, isoniazid (INH)[1]. In drug development and medicinal chemistry, the strategic incorporation of a fluorine atom is frequently employed to modulate lipophilicity, metabolic stability, and target binding affinity. However, in the case of 3-fluoropyridine-4-carbohydrazide, the highly electronegative fluorine at the C3 position fundamentally alters both the compound's pharmacological efficacy and its toxicological profile.

This whitepaper provides an authoritative synthesis of the compound's Safety Data Sheet (SDS) parameters, the mechanistic causality behind its toxicity, and field-proven experimental protocols for its synthesis and evaluation.

Physicochemical Profiling & Structural Dynamics

The addition of the fluorine atom exerts a strong inductive electron-withdrawing effect (-I effect) on the pyridine ring, which decreases the basicity of the pyridine nitrogen while simultaneously increasing the electrophilicity of the C4 carbonyl carbon.

Table 1: Core Physicochemical Properties

| Property | Value / Description |

| Chemical Name | 3-Fluoropyridine-4-carbohydrazide |

| CAS Number | 364-82-9[2] |

| Molecular Formula | C6H6FN3O[3] |

| Molecular Weight | 155.13 g/mol |

| Appearance | White to off-white crystalline solid / fine needles[4] |

| Melting Point | 146.8 – 147.8 °C[4] |

| Storage Conditions | 2–8°C, inert atmosphere (Argon/N2), protected from light[3] |

Comprehensive Safety Data & Toxicity Profile

Understanding the toxicity of 3-fluoropyridine-4-carbohydrazide requires moving beyond basic hazard codes to understand the underlying biochemical causality.

GHS Classification & Hazard Statements

According to standardized SDS documentation[5], the compound is classified under the following Globally Harmonized System (GHS) categories:

-

H302: Acute toxicity, oral (Category 4)

-

H315: Skin corrosion/irritation (Category 2)

-

H319: Serious eye damage/eye irritation (Category 2A)

-

H335: Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3)

Toxicological Mechanisms (Causality)

The Category 4 Oral Toxicity (H302) is primarily driven by the carbohydrazide moiety. In vivo, hydrazides are subject to metabolism by host amidases and cytochrome P450 enzymes. This cleavage releases reactive hydrazine species. Hydrazine and its metabolic derivatives induce toxicity via two primary pathways:

-

Oxidative Stress: Depletion of intracellular glutathione (GSH) leading to the accumulation of reactive oxygen species (ROS).

-

Macromolecular Binding: The formation of highly reactive acyl radicals that covalently bind to hepatic proteins, causing drug-induced liver injury (DILI)—a known class effect of isoniazid derivatives.

Pharmacological Context: Why Fluorination Reduces Efficacy

While isoniazid is a highly effective prodrug activated by the mycobacterial enzyme KatG, 3-fluoropyridine-4-carbohydrazide exhibits surprisingly low antituberculostatic activity, requiring concentrations as high as 160 µg/mL to inhibit in vitro growth[4]. The Causality: The steric bulk and the intense electron-withdrawing nature of the C3-fluorine atom disrupt the critical interaction with KatG. Consequently, the formation of the isonicotinoyl radical—and the subsequent NAD-adduct required to inhibit the target enzyme InhA—is severely sterically and electronically hindered.

Mechanistic pathway illustrating hindered KatG activation and host-mediated toxicity.

Experimental Protocols & Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating critical control points to prevent structural degradation.

Protocol 1: Synthesis of 3-Fluoropyridine-4-carbohydrazide

This method utilizes a hydrazinolysis reaction of an ester precursor[4].

Reagents:

-

Ethyl 3-fluoroisonicotinate (1.0 eq)

-

85% Hydrazine hydrate (Excess, ~5.0 eq)

-

Absolute ethanol (Solvent)

Step-by-Step Methodology:

-

Initiation: Dissolve ethyl 3-fluoroisonicotinate in absolute ethanol in a round-bottom flask equipped with a reflux condenser.

-

Addition: Slowly add 85% hydrazine hydrate dropwise at room temperature. (Caution: Hydrazine is highly toxic and volatile; perform strictly in a fume hood).

-

Reflux (Critical Control Point): Heat the mixture to reflux for exactly 6 hours .

-

Self-Validating Causality: Do NOT exceed 6 hours of heating. Prolonged refluxing (e.g., 36 hours) triggers a nucleophilic aromatic substitution (

) where the hydrazine/water mixture displaces the C3-fluorine, yielding the undesired 3-hydroxyisonicotinic acid hydrazide[4].

-

-

Concentration: Cool the reaction to room temperature and remove excess ethanol under reduced pressure using a rotary evaporator.

-

Crystallization: Chill the resulting residue in an ice bath to induce precipitation.

-

Purification: Recrystallize the crude solid from isopropyl alcohol (using Norit/activated charcoal for decolorization) to yield fine white needles.

Protocol 2: In Vitro Hepatotoxicity Screening (HepG2 MTT Assay)

Given the H302 classification and hydrazine-mediated toxicity, profiling the compound's effect on human hepatocytes is mandatory.

Step-by-Step Methodology:

-

Cell Seeding: Seed HepG2 cells in a 96-well plate at a density of

cells/well in DMEM supplemented with 10% FBS. Incubate for 24h at 37°C, 5% -

Compound Treatment: Prepare serial dilutions of 3-fluoropyridine-4-carbohydrazide (10 µM to 1000 µM) in DMSO (final DMSO concentration <0.1%). Treat cells for 48 hours. Include INH as a positive control for baseline hydrazide toxicity.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours.

-

Solubilization: Carefully remove the media and dissolve the resulting formazan crystals in 150 µL of DMSO.

-

Quantification: Measure absorbance at 570 nm using a microplate reader. Calculate the

to benchmark the relative hepatotoxicity against standard isoniazid.

Workflow for the synthesis, validation, and toxicity screening of 3-Fluoro-INH.

Handling, Storage, and PPE Directives

To mitigate the risks outlined in the SDS (H302, H315, H319, H335), the following handling protocols must be strictly enforced:

-

Engineering Controls: Handle exclusively within a certified Class II biological safety cabinet or a chemical fume hood to prevent inhalation of crystalline dust (H335).

-

Personal Protective Equipment (PPE): Nitrile gloves (minimum 0.11 mm thickness) to prevent skin irritation (H315), tightly fitting safety goggles (H319), and a P95/N95 particulate respirator if aerosolization is a risk.

-

Spill Mitigation: Moisten spilled solid with water to avoid dust generation before sweeping into a hazardous waste container.

References

-

BLD Pharmatech. 3-Fluoropyridine-4-carbohydrazide (CAS: 364-82-9) Product Info & SDS. BLD Pharm.[Link]

-

Hawkins, G. F., & Roe, A. The Preparation of 3-Fluoroisonicotinic Acid and Related Compounds. Journal of Organic Chemistry, 1954. ACS Publications.[Link]

- Google Patents. WO2008031440A2 - Isoniazid mediated healing of wounds and ulcers.

Sources

Fluorinated Isonicotinic Acid Hydrazide Analogs: Synthetic Evolution and Mechanistic Divergence in Tuberculosis Therapeutics

Executive Summary

This technical guide examines the structural evolution of Isoniazid (INH) through the strategic incorporation of fluorine. While INH remains a cornerstone of tuberculosis (TB) therapy, its efficacy is compromised by resistance mechanisms (katG mutations) and metabolic liabilities (NAT2-mediated hepatotoxicity). This analysis explores how fluorinated analogs—specifically 2-fluoroisonicotinic acid hydrazide—leverage the unique bioisosteric properties of the carbon-fluorine bond to alter pharmacokinetics, metabolic stability, and binding kinetics, offering a dual pathway for next-generation therapeutics and PET-based diagnostic imaging.

Part 1: The Progenitor – Isoniazid (INH)

Historical Context and the "Magic Bullet"

Discovered simultaneously in 1952 by researchers at Roche, Squibb, and Bayer, Isoniazid (isonicotinic acid hydrazide) revolutionized TB treatment.[1] Unlike the broad-spectrum antibiotics of the era, INH exhibited potent, specific bactericidal activity against Mycobacterium tuberculosis (Mtb) with a minimum inhibitory concentration (MIC) as low as 0.02–0.2 µg/mL.

The Mechanism of Activation (The Prodrug Paradox)

INH is a prodrug.[2][3] It is biologically inert until activated by the mycobacterial catalase-peroxidase enzyme, KatG .[3][4]

-

Oxidation: KatG oxidizes the hydrazide group of INH.

-

Radical Formation: This generates an isonicotinoyl radical.[5]

-

Adduct Formation: The radical reacts with NAD+ to form an INH-NAD adduct.[1]

-

Target Inhibition: The INH-NAD adduct acts as a tight-binding inhibitor of InhA (enoyl-ACP reductase), shutting down the FAS-II fatty acid elongation pathway essential for mycolic acid synthesis.

The Resistance and Metabolic Bottlenecks

-

Resistance: The primary mechanism of resistance involves mutations in the katG gene (e.g., S315T), which reduce the enzyme's ability to oxidize INH, rendering the drug useless.

-

Metabolism (Host): In humans, INH is metabolized by Arylamine N-acetyltransferase 2 (NAT2 ). "Slow acetylators" accumulate toxic hydrazine byproducts leading to hepatotoxicity, while "fast acetylators" may not achieve therapeutic plasma levels.

Part 2: The Fluorine Rationale in Drug Design

The introduction of fluorine into the INH scaffold is not merely structural decoration; it is a calculated physicochemical intervention.

| Property | Effect of Fluorination (vs. Hydrogen) | Therapeutic Impact |

| Bond Strength | C-F (116 kcal/mol) vs C-H (99 kcal/mol) | Blocks metabolic oxidation at specific sites (metabolic blocking). |

| Lipophilicity | Moderate increase (LogP) | Enhances passive diffusion across the waxy mycobacterial cell wall. |

| Electronic Effect | Strong electron-withdrawing (Inductive) | Lowers the pKa of the pyridine nitrogen and the hydrazide, altering KatG activation kinetics. |

| Steric Size | Van der Waals radius: F (1.47 Å) vs H (1.20 Å) | Mimics Hydrogen (Bioisostere) without significant steric clash in the InhA binding pocket. |

Part 3: Synthesis of 2-Fluoroisonicotinic Acid Hydrazide

This protocol details the synthesis of the 2-fluoro analog. The presence of fluorine at the ortho position to the nitrogen destabilizes the ring toward nucleophilic attack but stabilizes it against oxidative degradation.

Retrosynthetic Analysis

Target: 2-Fluoroisonicotinic Acid Hydrazide

Precursors: 2-Fluoro-4-methylpyridine

Detailed Experimental Protocol

Note: This protocol assumes standard Schlenk line techniques under an inert atmosphere (Argon/Nitrogen).

Step 1: Oxidation of 2-Fluoro-4-methylpyridine

-

Reagents: 2-Fluoro-4-methylpyridine (10 mmol), Potassium Permanganate (

, 25 mmol), Water (50 mL). -

Procedure:

-

Dissolve starting material in water at 70°C.

-

Add

portion-wise over 1 hour. Control: Vigorous stirring is essential to prevent manganese dioxide ( -

Reflux for 4 hours until the purple color persists (indicating excess oxidant).

-

Filter hot through a Celite pad to remove

. -

Acidify the filtrate with HCl to pH 2–3 to precipitate 2-fluoroisonicotinic acid.

-

Validation: Check melting point (expected: ~250°C dec).

-

Step 2: Esterification (Fischer Esterification)

-

Reagents: 2-Fluoroisonicotinic acid (from Step 1), Methanol (dry, excess),

(catalytic). -

Procedure:

-

Reflux the acid in methanol with catalytic sulfuric acid for 12 hours.

-

Neutralize with Sodium Bicarbonate (

). -

Extract with Dichloromethane (DCM), dry over

, and concentrate in vacuo. -

Validation:

-NMR (CDCl3) should show a methyl singlet at ~3.9 ppm.

-

Step 3: Hydrazinolysis (The Critical Step)

-

Reagents: Methyl 2-fluoroisonicotinate, Hydrazine Hydrate (80%, 3 equivalents), Ethanol (solvent).

-

Procedure:

-

Dissolve the ester in ethanol (0.5 M concentration).

-

Add hydrazine hydrate dropwise at 0°C (Ice bath) to control the exotherm.

-

Allow to warm to room temperature, then reflux for 2 hours.

-

Cool to 4°C overnight to crystallize the product.

-

Filter and wash with cold ethanol.

-

Safety Warning: Hydrazine is highly toxic and unstable. Use a fume hood and avoid metal spatulas (catalytic decomposition risk).

-

Synthesis Workflow Diagram

Caption: Synthetic pathway for 2-Fluoro-INH via oxidation, esterification, and hydrazinolysis.

Part 4: Mechanistic Divergence & Biological Implications

The Activation Barrier

The most significant impact of fluorination is on the activation step by KatG.

-

INH: The pyridine ring is electron-deficient, but the hydrazide is nucleophilic enough to be oxidized.

-

2-F-INH: The fluorine atom at the 2-position exerts a strong inductive effect (

), withdrawing electron density from the ring and, by extension, the hydrazide nitrogen.-

Result: The hydrazide becomes less prone to oxidation. This implies that while 2-F-INH is more stable metabolically (resisting NAT2), it may also be slower to activate by KatG, potentially requiring higher doses or being less effective against strains with "weak" KatG mutations.

-

Metabolic Stability (NAT2 Interaction)

Human NAT2 acetylates the terminal nitrogen of the hydrazide. The electron-withdrawing fluorine reduces the nucleophilicity of this nitrogen, theoretically reducing the rate of acetylation.

-

Clinical Implication: This could reduce the formation of acetyl-isoniazid and subsequent hepatotoxic hydrazine metabolites, offering a safer toxicity profile than the parent INH.

Mechanism of Action Diagram

Caption: Activation pathway of Fluorinated INH showing KatG oxidation and InhA inhibition.[5]

Part 5: References

-

Bernstein, J., et al. (1952).[1] "Chemotherapy of experimental tuberculosis. V. Isonicotinic acid hydrazide (Nydrazid) and related compounds." American Review of Tuberculosis.[6] Link

-

Vilchèze, C., & Jacobs, W. R. (2007).[5] "The mechanism of isoniazid killing: clarity through the scope of genetics." Annual Review of Microbiology. Link

-

Somu, R. V., et al. (2006). "Synthesis and biological evaluation of 18F-labeled isoniazid analogs for imaging Mycobacterium tuberculosis infections." Journal of Medicinal Chemistry. Link

-

Bhattarai, P., et al. (2026). "On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective." ChemRxiv. Link

-

Scior, T., et al. (2011). "Isoniazid-derived hydrazones: synthesis, antimicrobial activity and three-dimensional QSAR study." International Journal of Molecular Sciences. Link

Sources

- 1. The Isoniazid Paradigm of Killing, Resistance, and Persistence in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Efficacy, safety, and pharmacokinetics of isoniazid affected by NAT2 polymorphisms in patients with tuberculosis: A systematic review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Isoniazid - Wikipedia [en.wikipedia.org]

- 4. preprints.org [preprints.org]

- 5. researchgate.net [researchgate.net]

- 6. spotlightnsp.co.za [spotlightnsp.co.za]

Methodological & Application

Application Note: Synthesis and Optimization of Acylhydrazone Schiff Bases using 3-Fluoropyridine-4-carbohydrazide

Introduction & Mechanistic Rationale

3-Fluoropyridine-4-carbohydrazide is a highly valuable building block in medicinal chemistry, coordination chemistry, and materials science. It serves as a fluorinated analog of the first-line anti-tubercular drug isoniazid (pyridine-4-carbohydrazide)[1]. The condensation of this acyl hydrazine with aldehydes or ketones yields acylhydrazones, a specialized subclass of Schiff bases characterized by their robust stability, dynamic covalent properties, and strong metal-chelating capabilities[2].

The presence of the fluorine atom at the C-3 position of the pyridine ring exerts profound stereoelectronic effects. The strong electron-withdrawing nature of fluorine increases the electrophilicity of the adjacent carbonyl carbon, while simultaneously enabling the formation of N–H···F intramolecular hydrogen bonds. This conformational locking stabilizes the resulting acylhydrazone in a planar geometry, which is highly advantageous for designing rigid pharmacophores or highly ordered Covalent Organic Frameworks (COFs)[3].

Reaction Thermodynamics and Kinetic Control

The formation of acylhydrazones proceeds via a two-step mechanism: the nucleophilic attack of the terminal amine nitrogen of the hydrazide on the electrophilic carbonyl carbon to form a tetrahedral hemiaminal intermediate, followed by a rate-limiting dehydration step to form the C=N double bond[2].

Causality of pH and Catalysis: The reaction is highly pH-dependent, and understanding this causality is critical for experimental success. At high pH (basic conditions), the carbonyl carbon lacks sufficient electrophilicity. At low pH (highly acidic), the primary amine of the hydrazide becomes fully protonated (forming an unreactive ammonium species), entirely quenching its nucleophilicity[4]. The optimal pH window is typically between 4.5 and 6.0, often achieved using glacial acetic acid. Under these conditions, the carbonyl oxygen is sufficiently activated via protonation without deactivating the hydrazide[5].

For applications requiring mild aqueous conditions (e.g., bioconjugation or dynamic combinatorial chemistry), aniline is frequently employed as a nucleophilic catalyst. Aniline rapidly reacts with the aldehyde to form a highly electrophilic iminium intermediate, which subsequently undergoes rapid transimination with the hydrazide, accelerating the reaction by several orders of magnitude at pH 6.2[6].

Mechanism of acylhydrazone Schiff base formation via nucleophilic addition and dehydration.

Experimental Methodology: Step-by-Step Protocol

The following protocol outlines the optimal conditions for synthesizing 3-Fluoropyridine-4-carbohydrazide-derived Schiff bases under thermodynamic control to maximize yield and purity.

Materials Required:

-

3-Fluoropyridine-4-carbohydrazide (1.0 equiv)

-

Target Aldehyde or Ketone (1.05 equiv)

-

Absolute Ethanol or Methanol (Solvent)

-

Glacial Acetic Acid (Catalyst)

-

Ice-cold distilled water

Step-by-Step Procedure:

-

Preparation of the Reaction Mixture: In a 50 mL round-bottom flask, dissolve 1.0 mmol of 3-Fluoropyridine-4-carbohydrazide in 15 mL of absolute ethanol. Stir at room temperature until complete dissolution is achieved.

-

Addition of the Electrophile: Slowly add 1.05 mmol of the target aldehyde or ketone to the stirring solution. The slight excess of the carbonyl compound drives the equilibrium toward the product.

-

Catalyst Addition: Add 2–3 drops of glacial acetic acid to adjust the apparent pH of the solution to approximately 5.0.

-

Refluxing: Attach a reflux condenser and heat the mixture to 70–80 °C (depending on the solvent) for 4 to 6 hours[5]. Monitor the reaction progress via Thin Layer Chromatography (TLC) using a mobile phase of Dichloromethane:Methanol (9:1 v/v).

-

Precipitation: Once the hydrazide is completely consumed, remove the flask from heat and allow it to cool to room temperature. Transfer the flask to an ice bath (4 °C). If precipitation does not occur spontaneously, add 10 mL of ice-cold distilled water dropwise to induce crystallization[7].

-

Isolation and Purification: Filter the resulting precipitate under vacuum using a Büchner funnel. Wash the filter cake with small aliquots of ice-cold ethanol followed by diethyl ether to remove unreacted aldehydes and trace acid.

-

Recrystallization: Recrystallize the crude solid from hot ethanol to obtain analytically pure block-shaped crystals[5]. Dry the purified product in a vacuum desiccator over P₂O₅.

Step-by-step experimental workflow for the synthesis and purification of the acylhydrazone.

Quantitative Data Optimization

To establish a highly efficient protocol, empirical optimization of reaction parameters is critical. Table 1 summarizes the effect of varying conditions on the condensation of pyridine-4-carbohydrazide derivatives with a standard aromatic aldehyde.

Table 1: Optimization of Reaction Parameters for Acylhydrazone Formation

| Solvent System | Catalyst | Temperature (°C) | Time (h) | Yield (%) | Purity (HPLC) |

| Ethanol | None | 25 | 24 | 15% | < 50% |

| Ethanol | None | 78 (Reflux) | 12 | 45% | 85% |

| Ethanol | Glacial Acetic Acid | 78 (Reflux) | 4 | 92% | > 98% |

| Methanol | Glacial Acetic Acid | 65 (Reflux) | 6 | 89% | > 98% |

| Aqueous Buffer (pH 6.2) | Aniline (10 mM) | 25 | 1 | 85% | > 95% |

Analytical Validation (Self-Validating System)

To ensure the scientific integrity of the synthesized Schiff base, the following analytical checkpoints must be met to validate the success of the protocol:

-

FT-IR Spectroscopy: Confirm the disappearance of the primary amine N-H stretching bands (typically a doublet around 3300-3400 cm⁻¹) of the starting hydrazide and the C=O stretch of the starting aldehyde. Confirm the appearance of a sharp imine (azomethine) C=N stretching band at 1610–1630 cm⁻¹, and the shift of the amide carbonyl (C=O) stretch to ~1660-1680 cm⁻¹ due to conjugation[3].

-

¹H-NMR Spectroscopy: The most diagnostic signal is the azomethine proton (-CH=N-), which typically appears as a sharp singlet far downfield between δ 8.0 and 8.8 ppm. The amide proton (-NH-) will appear as a broad singlet between δ 10.5 and 11.5 ppm[8].

-

¹⁹F-NMR Spectroscopy: Utilize the fluorine atom as a spectroscopic probe. The shift of the fluorine signal relative to the starting 3-Fluoropyridine-4-carbohydrazide confirms structural integration and can indicate the presence of E/Z conformational isomers.

References

1. - ResearchGate 2. - PMC 3. - Arabian Journal of Chemistry 4. - ResearchGate 5. - International Journal of Pharmaceutical Sciences Review and Research 6. - ResearchGate 7. - PMC 8. - Auctores | Journals 9. - CCS Chemistry

Sources

- 1. auctoresonline.com [auctoresonline.com]

- 2. researchgate.net [researchgate.net]

- 3. chinesechemsoc.org [chinesechemsoc.org]

- 4. researchgate.net [researchgate.net]

- 5. N′-[(E)-1-(2-Fluorophenyl)ethylidene]pyridine-4-carbohydrazide - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Nucleophilic catalysis of acylhydrazone equilibration for protein-directed dynamic covalent chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. globalresearchonline.net [globalresearchonline.net]

- 8. researchgate.net [researchgate.net]

Cyclization reactions involving 3-Fluoropyridine-4-carbohydrazide

Application Note: Divergent Cyclization Protocols for 3-Fluoropyridine-4-carbohydrazide Scaffolds

Abstract

This guide details the synthetic utility of 3-fluoropyridine-4-carbohydrazide , a fluorinated bioisostere of the antitubercular drug Isoniazid. The incorporation of a fluorine atom at the C3 position enhances metabolic stability and lipophilicity, making it a high-value scaffold in drug discovery. This note provides validated protocols for cyclizing this precursor into three distinct heterocyclic systems: 1,3,4-oxadiazoles , 1,2,4-triazoles , and Schiff base intermediates .[1] Emphasis is placed on reaction mechanisms, critical process parameters (CPPs), and troubleshooting yield-limiting factors.[1]

Introduction & Strategic Value

The pyridine-4-carbohydrazide motif is historically significant due to Isoniazid.[2] However, unsubstituted pyridine rings are susceptible to rapid oxidative metabolism.[1] The 3-fluoro substituent serves two critical medicinal chemistry functions:

-

Metabolic Blocking: It obstructs the C3 position from enzymatic oxidation.

-

Electronic Modulation: The strong electron-withdrawing nature of fluorine ($ \sigma_I = 0.52 $) increases the electrophilicity of the carbonyl carbon, potentially accelerating nucleophilic attacks during cyclization, while also lowering the pKa of the pyridine nitrogen.

This guide treats the hydrazide as a divergent intermediate (see Figure 1 ), capable of accessing multiple pharmacophores through controlled cyclocondensation.

Precursor Synthesis: The "Fluorine-First" Approach

Note: Commercially available 3-fluoropyridine-4-carboxylic acid is expensive. A cost-effective internal synthesis via Nucleophilic Aromatic Substitution (

Reaction Logic: Direct fluorination of pyridine is difficult. The optimal route utilizes the "nitro-group activation" strategy where a nitro group at C3 is displaced by fluoride.

Protocol:

-

Substrate: Methyl 3-nitropyridine-4-carboxylate.

-

Fluorination: React with CsF (5.0 equiv) in dry DMSO at 120°C for 90 mins. The nitro group acts as an excellent leaving group due to the electron-deficient pyridine ring.

-

Hydrazinolysis: Treat the resulting Methyl 3-fluoropyridine-4-carboxylate with Hydrazine Hydrate (99%) in ethanol at reflux for 4 hours.

-

Purification: Cool to precipitate the hydrazide. Recrystallize from ethanol.

-

Checkpoint: The product should appear as off-white needles.

-

Core Cyclization Protocols

Workflow A: Synthesis of 1,3,4-Oxadiazoles (The POCl₃ Route)

Target: 2-(3-fluoropyridin-4-yl)-5-aryl-1,3,4-oxadiazole. Mechanism: Cyclodehydration of a diacylhydrazine intermediate.[3]

Materials:

-

3-Fluoropyridine-4-carbohydrazide (1.0 equiv)

-

Substituted Benzoic Acid (1.0 equiv)[1]

-

Phosphorus Oxychloride (

) (5-10 mL/mmol) -

Reflux condenser,

guard tube.[1]

Step-by-Step Protocol:

-

Mixing: In a dry round-bottom flask, mix the hydrazide and the aromatic acid.

-

Activation: Add

carefully. Caution: Exothermic. -

Cyclization: Reflux the mixture for 6–8 hours. Monitor via TLC (System: Ethyl Acetate:Hexane 4:6). The intermediate diacylhydrazine is rarely seen; it converts directly to the oxadiazole.

-

Quenching: Cool the mixture to RT. Pour slowly onto crushed ice/water with vigorous stirring. The excess

hydrolyzes to phosphoric acid. -

Neutralization: Adjust pH to ~7–8 using solid

or 10% NaOH solution. This step is critical to precipitate the free base oxadiazole. -

Isolation: Filter the solid, wash with cold water, and dry. Recrystallize from ethanol/DMF.

Expert Insight: The 3-fluoro group withdraws electron density, making the pyridine ring less basic. Unlike non-fluorinated analogues, you may need less base during neutralization, but the product might be less soluble in non-polar solvents.[1]

Workflow B: Synthesis of 1,2,4-Triazole-3-thiones

Target: 4-Amino-5-(3-fluoropyridin-4-yl)-4H-1,2,4-triazole-3-thiol. Mechanism: Formation of potassium dithiocarbazate followed by hydrazine-mediated cyclization.

Materials:

-

3-Fluoropyridine-4-carbohydrazide (0.01 mol)

-

Carbon Disulfide (

) (0.015 mol)[1] -

Potassium Hydroxide (KOH) (0.015 mol) dissolved in Ethanol (absolute).[1]

-

Hydrazine Hydrate (80-99%).

Step-by-Step Protocol:

-

Salt Formation: Dissolve KOH in absolute ethanol. Add the hydrazide.[2][3][4][5][6][7][8][9][10] Cool to 0–5°C in an ice bath.

-

Addition: Add

dropwise. Stir at RT for 12–16 hours. A solid precipitate (Potassium dithiocarbazate salt) will form. -

Dilution: Dilute with dry ether to maximize precipitation. Filter and dry the salt.[5][6] Do not heat this salt excessively.

-

Ring Closure: Suspend the salt in hydrazine hydrate (excess, ~2-3 equiv). Reflux for 4–6 hours until the evolution of

gas ceases (test with lead acetate paper—turns black if -

Acidification: Cool and dilute with water. Acidify with conc. HCl to pH 2–3. The triazole-thione will precipitate as a white/yellowish solid.

-

Purification: Recrystallize from ethanol-water.

Expert Insight: This reaction relies on the "Mannich base" type pathway. The 3-fluoro substituent stabilizes the leaving group ability of the hydrazide moiety, often resulting in cleaner yields than the non-fluorinated parent.

Visualization of Reaction Pathways

Figure 1: Divergent synthesis pathways from the 3-fluoropyridine-4-carbohydrazide scaffold.

Technical Data & Troubleshooting

Table 1: Critical Process Parameters (CPPs)

| Reaction Type | Reagent | Critical Parameter | Common Failure Mode | Corrective Action |

| Oxadiazole | Moisture Control | Hydrolysis of reagent before reaction completes. | Use drying tube; ensure glassware is oven-dried. | |

| Triazole | Temperature (Step 1) | Evaporation of | Keep initial addition at 0-5°C; use efficient reflux condenser. | |

| Triazole | Hydrazine | Stoichiometry | Incomplete cyclization (formation of oxadiazole-thione instead). | Ensure excess hydrazine is used to drive N-N bond formation. |

| General | 3-F-Pyridine | Solubility | Product crashes out with impurities. | Use DMF/Ethanol mixtures for recrystallization; 3-F analogs are less soluble than parents. |

Troubleshooting the "Fluorine Effect":

-

Issue: Lower yields in nucleophilic attacks (e.g., Schiff base formation).

-

Cause: The 3-F atom reduces the nucleophilicity of the distal nitrogen of the hydrazide via inductive withdrawal through the pi-system.

-

Solution: Increase catalyst concentration (glacial acetic acid) or reaction time for Schiff base formation.

References

-

Synthesis of 3-Fluoropyridine Precursors

-

Oxadiazole Cyclization Protocols

-

Triazole Synthesis via CS2

-

Schiff Base & Biological Context

Sources

- 1. mdpi.com [mdpi.com]

- 2. cmjpublishers.com [cmjpublishers.com]

- 3. mdpi.com [mdpi.com]

- 4. scispace.com [scispace.com]

- 5. chemicaljournal.org [chemicaljournal.org]

- 6. derpharmachemica.com [derpharmachemica.com]

- 7. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. eprints.utar.edu.my [eprints.utar.edu.my]

- 9. cmjpublishers.com [cmjpublishers.com]

- 10. researchgate.net [researchgate.net]

- 11. A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Exploration of pyrazole-based pyridine-4-carbohydrazide derivatives as drug-resistant Mtb agents: design, synthesis, biological evaluation, and in-silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. jchemrev.com [jchemrev.com]

Preparation of metal complexes with 3-Fluoropyridine-4-carbohydrazide ligands

Application Note: Preparation and Characterization of Metal Complexes with 3-Fluoropyridine-4-carbohydrazide Ligands

Abstract

This technical guide details the synthesis, purification, and characterization of 3-fluoropyridine-4-carbohydrazide and its transition metal complexes (Cu(II), Zn(II), Co(II)). The incorporation of a fluorine atom at the 3-position of the isoniazid (INH) scaffold is a strategic medicinal chemistry modification designed to alter lipophilicity (logP), metabolic stability, and metal-binding kinetics. This protocol is optimized for reproducibility in drug discovery workflows targeting antimicrobial resistance, specifically Mycobacterium tuberculosis.

Introduction & Scientific Rationale

The ligand 3-fluoropyridine-4-carbohydrazide is a structural analog of the first-line anti-tuberculosis drug Isoniazid. In coordination chemistry, the hydrazide moiety (-C(=O)NHNH2) acts as a versatile chelator, typically coordinating via the carbonyl oxygen and the terminal amino nitrogen.

Why Fluorination?

-

Electronic Effect: The high electronegativity of fluorine withdraws electron density from the pyridine ring, lowering the pKa of the pyridine nitrogen. This directs coordination preference towards the hydrazide side chain rather than the pyridine nitrogen.

-

Metabolic Blockade: Fluorine substitution at the 3-position blocks metabolic oxidation at this site, potentially extending the half-life of the complex in vivo.

-

Lipophilicity: The C-F bond increases lipophilicity compared to the C-H bond, enhancing passive diffusion across the mycobacterial cell wall.

Experimental Workflow

The synthesis follows a linear two-stage process: (1) Ligand generation via nucleophilic acyl substitution, and (2) Metal complexation via reflux.

Workflow Diagram

Figure 1: Step-by-step synthetic pathway from the carboxylic acid precursor to the final metal complex.[1]

Detailed Protocols

Part A: Synthesis of Ligand (3-Fluoropyridine-4-carbohydrazide)

Precursor Note: While 3-fluoropyridine-4-carboxylic acid is commercially available, it can be expensive. It is often synthesized via nucleophilic aromatic substitution of 3-nitropyridine-4-carboxylate using CsF in DMSO if starting from cheaper nitro-precursors [1].

Reagents:

-

Methyl 3-fluoropyridine-4-carboxylate (10 mmol)

-

Hydrazine hydrate (80% or 99%, 40 mmol)

-

Absolute Ethanol (30 mL)

Procedure:

-

Dissolution: Dissolve 1.55 g (10 mmol) of methyl 3-fluoropyridine-4-carboxylate in 30 mL of absolute ethanol in a round-bottom flask.

-

Addition: Add hydrazine hydrate (2.0 g, ~40 mmol) dropwise. Critical: Excess hydrazine is required to prevent the formation of the dimer (N,N'-diacylhydrazine).

-

Reflux: Heat the mixture to reflux (approx. 78°C) for 4–6 hours. Monitor reaction progress via TLC (Mobile phase: CHCl3:MeOH 9:1). The ester spot (high Rf) should disappear, replaced by the lower Rf hydrazide spot.

-

Crystallization: Cool the solution to room temperature, then refrigerate at 4°C overnight. Needle-like crystals should form.

-

Purification: Filter the solid, wash with cold ethanol (2 x 5 mL) and diethyl ether. Recrystallize from ethanol if necessary.

-

Yield: Expect 70–85%. M.P.: ~138–140°C (Verify against standard).

Part B: Synthesis of Metal Complexes [M(L)₂]Cl₂

Target Metals: Copper(II), Zinc(II), Cobalt(II), Nickel(II).[2] General Stoichiometry: 1:2 (Metal:Ligand) is preferred to ensure complete coordination sphere saturation, typically forming octahedral or distorted octahedral geometries.

Reagents:

-

Ligand (L) from Part A (2 mmol)

-

Metal Chloride/Nitrate salt (1 mmol) (e.g., CuCl₂·2H₂O)

-

Ethanol (20 mL) or Methanol (for solubility)

Procedure:

-

Ligand Solution: Dissolve 0.31 g (2 mmol) of 3-fluoropyridine-4-carbohydrazide in 20 mL of hot ethanol.

-

Metal Addition: Dissolve 1 mmol of the metal salt (e.g., 0.17 g CuCl₂·2H₂O) in 10 mL ethanol. Add this solution dropwise to the hot ligand solution with continuous magnetic stirring.

-

Reaction: Reflux the mixture for 3–5 hours.

-

Observation: A color change indicates complexation (e.g., Cu = Green/Blue, Co = Pink/Brown).

-

-

Precipitation: Reduce solvent volume by 50% via rotary evaporation. Cool to room temperature. If no precipitate forms, add diethyl ether to induce turbidity.

-

Isolation: Filter the precipitate, wash with cold ethanol and ether, and dry in a vacuum desiccator over CaCl₂.

Characterization Strategy

To validate the structure and purity, the following analytical data must be collected.

Spectroscopic Data Interpretation

| Technique | Parameter | Ligand (Free) | Metal Complex | Interpretation |

| FT-IR | ν(C=O) (Amide I) | ~1660–1670 cm⁻¹ | Shift to ~1630–1640 cm⁻¹ | Indicates coordination via Carbonyl Oxygen (O-donor). |

| FT-IR | ν(N-H) | ~3200–3300 cm⁻¹ | Shift/Broadening | Indicates coordination via Terminal Nitrogen (N-donor). |

| ¹H NMR | -NH proton | δ 9–10 ppm | Downfield shift / Disappearance | Confirming coordination or deprotonation (if enol form). |

| UV-Vis | d-d transitions | None (colorless) | Visible bands (e.g., 600 nm for Cu) | Confirms geometry (Octahedral vs. Tetrahedral). |

| Molar Cond. | Ohm⁻¹cm²mol⁻¹ | N/A | 120–160 (in DMF) | Indicates 1:2 electrolyte nature ([M(L)₂]²⁺ 2Cl⁻). |

Coordination Mode Visualization

The ligand acts as a neutral bidentate chelate. The fluorine atom on the pyridine ring creates an inductive effect but does not participate in bonding.

Figure 2: Simplified coordination sphere showing the N,O-chelation mode of two hydrazide ligands around the central metal ion.

Safety & Handling

-